molecular formula C20H17N3O2S B12399249 CB1R Allosteric modulator 4

CB1R Allosteric modulator 4

Katalognummer: B12399249
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: QBUCGGZWSKCNDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for CB1R Allosteric modulator 4 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for personal use

Analyse Chemischer Reaktionen

CB1R Allosteric modulator 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

CB1R Allosteric modulator 4 exerts its effects by binding to an allosteric site on the cannabinoid type-1 receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The compound inhibits cyclic adenosine monophosphate production and shows robust activity in β-arrestin-2 recruitment . The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways, which play a crucial role in various physiological processes .

Biologische Aktivität

Cannabinoid receptor type 1 (CB1R) is a crucial component of the endocannabinoid system, involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection. Allosteric modulators of CB1R, such as CB1R Allosteric Modulator 4, offer a novel approach to pharmacotherapy by enhancing or inhibiting receptor activity without directly activating the receptor. This article focuses on the biological activity of this compound, synthesizing findings from recent research studies to provide a comprehensive overview.

CB1R primarily operates through G-protein coupled signaling pathways. Upon activation by orthosteric ligands (like THC), it typically couples with Gi/o proteins, leading to decreased intracellular cAMP levels and subsequent downstream signaling effects. Allosteric modulators can modify this interaction by binding to sites distinct from the orthosteric site, thereby influencing receptor conformation and function.

Key Mechanisms:

  • Positive Allosteric Modulation (PAM): Enhances the effects of orthosteric ligands.
  • Negative Allosteric Modulation (NAM): Reduces the effects of orthosteric ligands.

Structure-Activity Relationship (SAR)

Recent studies have identified several structural features critical for the activity of CB1R allosteric modulators. For instance, compounds such as ZCZ011 and GAT211 have been shown to stabilize active conformations of the receptor, facilitating G protein signaling and β-arrestin recruitment . The identification of binding sites through molecular modeling has been pivotal in understanding these interactions .

Case Studies

  • Therapeutic Potential in Pain Management:
    • A study demonstrated that PAMs like ZCZ011 significantly reduced pain responses in animal models without the typical side effects associated with direct CB1R agonists . This suggests a promising avenue for treating conditions like neuropathic pain.
  • Impact on Behavioral Responses:
    • Research involving this compound indicated its ability to modulate behaviors related to addiction and anxiety. In rodent models, it attenuated drug-seeking behavior and anxiety-like responses, highlighting its potential for treating substance use disorders .
  • Neuroprotective Effects:
    • Another study reported that lipoxin A4, an endogenous allosteric modulator, enhanced the protective effects of AEA (an endogenous cannabinoid) against neurodegeneration in models of Alzheimer's disease . This finding underscores the importance of allosteric modulation in neuroprotection.

Data Summary

Study Modulator Effect Mechanism
Pamplona et al. (2012)Lipoxin A4Enhanced AEA effectsPAM at CB1R
Jing et al. (2014)ZCZ011Reduced drug-seeking behaviorPAM at CB1R
Laprairie et al. (2017)GAT591/GAT593Unique in vitro effectsEnantiospecific PAM activity

Eigenschaften

Molekularformel

C20H17N3O2S

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-[1-(6-methyl-2-phenyl-1H-indol-3-yl)-2-nitroethyl]-1,3-thiazole

InChI

InChI=1S/C20H17N3O2S/c1-13-7-8-15-17(11-13)22-19(14-5-3-2-4-6-14)18(15)16(12-23(24)25)20-21-9-10-26-20/h2-11,16,22H,12H2,1H3

InChI-Schlüssel

QBUCGGZWSKCNDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=NC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.